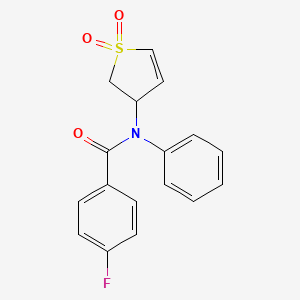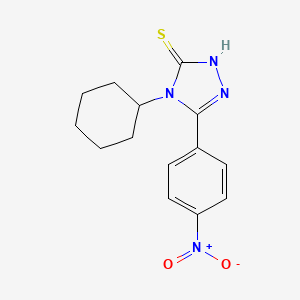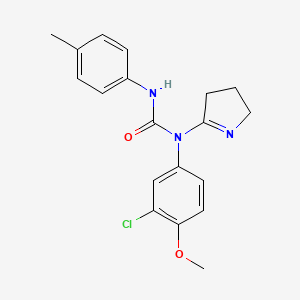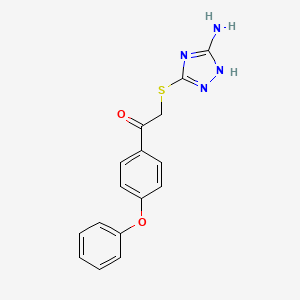![molecular formula C25H28N2O4 B2546340 2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631867-19-1](/img/structure/B2546340.png)
2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a derivative of the chromeno[2,3-c]pyrrole class, which is characterized by a fused pyrrole and chromene ring system. This class of compounds is known for its potential biological activities and its derivatives are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing triarylpyrroles involves the reaction of 3-diethylamino-4-(4-methoxyphenyl)-isothiazole 1,1-dioxide with oxazolones and munchnones, followed by thermal decomposition to remove SO2 and diethylcyanamide, yielding 1-alkyl-2,3,5-triarylpyrroles . Another synthesis route for similar compounds includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, which after dehydration in acetic acid, yields 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones . These methods could potentially be adapted for the synthesis of the compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit the typical features of the chromeno[2,3-c]pyrrole framework, including the fused ring system and the substituents attached to it. The presence of a diethylamino propyl group suggests additional nitrogen-containing moieties that could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds within this class can undergo various chemical reactions. The literature describes the behavior of similar compounds under elevated temperatures and basic conditions, where primary products lose SO2 and diethylcyanamide to form triarylpyrroles . The reactivity of the compound could also be explored under similar conditions to understand its stability and potential transformation products.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds have been synthesized and characterized. For example, the unexpected synthesis of 3-(1-ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione showed moderate antibacterial activity , suggesting that the compound may also possess biological activities worth investigating. Additionally, the acylation of pyrrolidine-2,4-diones has been studied, providing insights into the potential modification of such compounds to yield 3-acyltetramic acids , which could be relevant for further functionalization of the compound .
Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
Research has demonstrated the utility of similar naphthoquinone-based compounds in detecting transition metal ions. For instance, specific compounds have been synthesized to exhibit remarkable selectivity and sensitivity towards Cu2+ ions, changing color upon binding, thus serving as effective chemosensors in various solvents. This property is crucial for environmental monitoring and analytical chemistry applications (Gosavi-Mirkute et al., 2017).
Optical and Photophysical Properties
Another study highlighted the synthesis and characterization of compounds with potential applications as organic semiconductors due to their notable absorption, excitation spectra, and fluorescence quantum yields. These properties are influenced by the substituents in the phenyl ring, indicating their utility in optoelectronics and possibly as fluorescent probes in biological systems (Briseño-Ortega et al., 2018).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers containing related structural motifs have been developed for electronic applications, showcasing strong photoluminescence and good photochemical stability. Such materials are promising for use in organic electronics, highlighting the compound's relevance in material science (Beyerlein & Tieke, 2000).
Electron Transport Layer for Polymer Solar Cells
Research into n-type conjugated polyelectrolytes incorporating similar pyrrolopyrrole units has shown significant improvements in the efficiency of polymer solar cells. The specific structural features of these compounds contribute to enhanced electron mobility and conductivity, essential for the development of efficient and durable solar energy materials (Hu et al., 2015).
Cycloaddition Reactions for Synthesizing Pyrroles
Compounds structurally related to the chemical of interest have been used in cycloaddition reactions to synthesize pyrroles, highlighting a method for constructing complex heterocyclic structures. This synthetic strategy is significant for the development of new pharmaceuticals and materials with tailored properties (Baggi et al., 1995).
Propriétés
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-4-26(5-2)15-8-16-27-22(17-11-13-18(30-3)14-12-17)21-23(28)19-9-6-7-10-20(19)31-24(21)25(27)29/h6-7,9-14,22H,4-5,8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREDFSFXEAWWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2546262.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)

![ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)


![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)
![2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2546278.png)
